4-{[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide
Description
4-{[(1E)-4,4-Dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring a conjugated dienyl backbone with electron-withdrawing cyano (-CN) and electron-donating dimethylamino (-NMe₂) substituents. The (1E)-configuration of the central double bond imposes a planar geometry on the dienyl chain, enhancing conjugation and influencing electronic properties. Sulfonamides are historically significant for antimicrobial activity, but substituents like the dienyl-dicyano moiety in this compound may modulate reactivity, solubility, or target specificity.
Properties
IUPAC Name |
4-[[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dienyl]amino]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-20(2)16(13(11-17)12-18)9-10-19-14-5-7-15(8-6-14)24(22,23)21(3)4/h5-10,19H,1-4H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGFZJDGDYTHKP-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)C=CNC1=CC=C(C=C1)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)/C=C/NC1=CC=C(C=C1)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4,4-dicyano-3-(dimethylamino)buta-1,3-diene with N,N-dimethylbenzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted products .
Scientific Research Applications
Applications in Medicinal Chemistry
2.1 Anticancer Research
One of the primary applications of this compound is in medicinal chemistry, particularly in the development of anticancer agents. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The dicyano group is known to enhance biological activity by facilitating interactions with biological targets.
Case Study : A study published in Journal of Medicinal Chemistry indicated that derivatives of dicyano compounds showed significant inhibition of tumor growth in xenograft models, suggesting potential for further development as anticancer drugs .
2.2 Antimicrobial Activity
The sulfonamide moiety present in this compound is associated with antimicrobial properties. Compounds containing sulfonamide groups are well-documented for their effectiveness against bacterial infections.
Case Study : Research conducted on similar sulfonamide derivatives demonstrated broad-spectrum antimicrobial activity, making them viable candidates for antibiotic development .
Applications in Material Science
3.1 Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly as a semiconductor material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Data Table: Electronic Properties Comparison
| Property | Value |
|---|---|
| Band Gap | 2.0 eV |
| Conductivity | 10 S/cm |
| Stability | High (up to 200 °C) |
Research has indicated that compounds with similar structures can achieve high efficiency in light absorption and charge transport, essential for the performance of OLEDs .
Applications in Photochemistry
4.1 Photostability Studies
The compound's ability to absorb light makes it an interesting candidate for photochemical studies. Its stability under UV light exposure is crucial for applications in coatings and materials that require long-lasting performance.
Case Study : A recent investigation into the photostability of dicyano compounds found that they maintained structural integrity under prolonged UV exposure, indicating potential for use in protective coatings .
Mechanism of Action
The mechanism of action of 4-{[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The target compound’s dienyl-dicyano system creates a highly conjugated, electron-deficient backbone, distinguishing it from compounds with simpler alkyl or aryl substituents. This conjugation may enhance UV-Vis absorption properties or stabilize charge-transfer interactions .
- Unlike ’s acetamide derivative, the target compound’s dimethylamino group increases basicity, which could influence protonation states under physiological conditions .
Physicochemical Properties
Key Inferences :
- The cyano and sulfonamide groups in the target compound suggest higher melting points and lower organic solubility compared to ’s silyloxy-protected diene, which is tailored for synthetic intermediates.
- ’s compound exhibits a melting point of 472 K, likely due to hydrogen bonding via sulfonamide and acetamide groups. The target compound’s stronger dipolar interactions (from -CN) may further elevate its melting point .
Biological Activity
The compound 4-{[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide , often referred to by its structural formula, exhibits significant biological activity that merits detailed exploration. This article aims to summarize the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a sulfonamide group, a dicyano moiety, and a dimethylamino group. Its molecular formula is with a molecular weight of approximately 320.38 g/mol. The presence of the dicyano group is particularly noteworthy as it may contribute to the compound's reactivity and biological interactions.
Antitumor Activity
Recent studies have indicated that compounds similar to 4-{[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide exhibit promising antitumor properties. For instance, derivatives of benzimidazole and benzothiazole have shown significant antitumor activity by inhibiting cell proliferation in various cancer cell lines. The mechanism often involves intercalation into DNA or binding to the minor groove of DNA, which disrupts essential cellular processes such as replication and transcription .
Case Study: Antitumor Efficacy
In a study evaluating the effectiveness of related compounds against lung cancer cell lines (A549, HCC827), the IC50 values demonstrated that these compounds could significantly inhibit cell growth in both 2D and 3D cultures. The results indicated that the compounds were more effective in 2D assays compared to 3D formats, suggesting differences in cellular environments may influence drug efficacy .
Antimicrobial Activity
The antimicrobial potential of 4-{[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide has also been explored. Similar compounds have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mode of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table: Summary of Biological Activities
The biological activity of 4-{[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide can be attributed to several mechanisms:
- DNA Binding : The compound likely binds to DNA through intercalation or groove binding, leading to inhibition of DNA-dependent enzymes.
- Cell Cycle Arrest : By disrupting normal DNA function, these compounds can induce cell cycle arrest at specific checkpoints.
- Apoptosis Induction : The resultant stress on cellular mechanisms can lead to programmed cell death (apoptosis), particularly in cancer cells.
Q & A
Q. How can researchers optimize the synthesis of this compound to ensure high purity and yield?
Methodological Answer:
- Stepwise synthesis control : Prioritize temperature (e.g., 140 °C for cyclization steps), solvent selection (polar aprotic solvents like dimethylformamide for sulfonamide coupling), and pH adjustment to minimize side reactions .
- Catalysts : Use triethylamine or similar bases to facilitate sulfonamide bond formation .
- Purification : Employ recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the compound, validated by HPLC (>95% purity threshold) .
Q. What analytical techniques are critical for characterizing the compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylamino protons at δ 2.8–3.1 ppm, sulfonamide protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and π-conjugation in the dicyano-dienyl moiety .
Q. How can solubility and stability be assessed for in vitro assays?
Methodological Answer:
- Solubility screening : Test in DMSO (primary solvent) and aqueous buffers (pH 4–10) using nephelometry or UV-Vis spectroscopy (λmax tracking) .
- Stability studies : Incubate at 25°C/37°C for 24–72 hours; monitor degradation via HPLC-MS .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction outcomes during derivatization (e.g., unexpected byproducts)?
Methodological Answer:
- Mechanistic studies : Use kinetic isotope effects (KIEs) or trapping experiments (e.g., TEMPO for radical intermediates) to identify competing pathways .
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize variables (temperature, solvent ratio) and identify interactions causing variability .
Q. How can computational modeling predict the compound’s electronic structure and reactivity?
Methodological Answer:
Q. What experimental approaches elucidate the compound’s enzyme inhibition mechanism?
Methodological Answer:
- Enzyme kinetics : Perform Michaelis-Menten assays with varying substrate concentrations; use Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) for target enzymes .
Q. How can researchers address discrepancies in biological activity data across assays?
Methodological Answer:
- Orthogonal validation : Cross-check results using SPR (surface plasmon resonance), fluorescence polarization, and cellular assays (e.g., IC50 comparisons) .
- Meta-analysis : Apply statistical tools (e.g., ANOVA, Tukey’s test) to identify assay-specific variables (e.g., cell line variability, serum interference) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
